![molecular formula C15H21NO2S B021335 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine CAS No. 346688-39-9](/img/structure/B21335.png)
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine involves intricate reactions utilizing phenylsulfonyl and tetrahydropyridine moieties. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, a related compound, is achieved through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions, highlighting the role of phenylsulfonyl groups in the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi & Poorfreidoni, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, such as the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, reveals a half-chair conformation of the reduced pyridine ring. This conformational feature, along with the relative orientation of substituents like the methylsulfonyl group, is crucial for understanding the chemical behavior and interaction potential of these molecules (Sagar et al., 2017).
Chemical Reactions and Properties
The reactivity of phenylsulfonyl-substituted tetrahydropyridines involves a variety of chemical reactions, including aromatic nucleophilic substitution and cycloaddition reactions. These reactions often result in polysubstituted tetrahydropyridines, demonstrating the synthetic utility of these compounds in creating complex molecular architectures (Padwa et al., 1991).
Physical Properties Analysis
The physical properties of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine and related compounds, such as solubility, melting point, and crystallinity, are influenced by the molecular structure, particularly the conformation of the tetrahydropyridine ring and the nature of substituents. These properties are essential for determining the compound's suitability for further chemical modifications and applications (Coombs et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and functional group compatibility, of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, are closely related to its molecular structure. The presence of the methylsulfonyl group, for example, significantly impacts the compound's nucleophilic and electrophilic reaction sites, facilitating a wide range of chemical transformations and applications in synthesis (An & Wu, 2017).
Applications De Recherche Scientifique
Anticancer Properties
A study emphasized the importance of tetrahydropyridine (THP) derivatives in the pharmaceutical field, especially their role as potential antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The research highlighted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities. The study revealed moderate cytotoxicity of the novel compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).
Pharmacological Characteristics
Another study reviewed the synthesis and pharmacological properties of THP derivatives. This review discussed the broad biological activity of these compounds, including the discovery of neurotoxic properties of certain THP derivatives and their potential as drug candidates, highlighting the significance of THP moiety in drug development (Mateeva, Winfield, & Redda, 2005).
Structural and Molecular Studies
Further research focused on the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. The study detailed the different conformations and intermolecular interactions, contributing to the understanding of structural characteristics of such compounds (Sagar et al., 2017).
Oxidative Reactions and Synthesis
Research on the oxidative reactions and synthesis of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine highlighted its formation through oxidation processes. The study also explored the oxidative conversions of the product formed, contributing to the understanding of chemical reactions and transformations of THP derivatives (Soldatenkov et al., 2003).
Propriétés
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZAGNOUGPIQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586512 | |
| Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
346688-39-9 | |
| Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

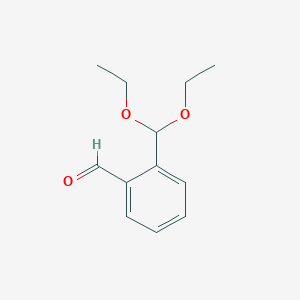
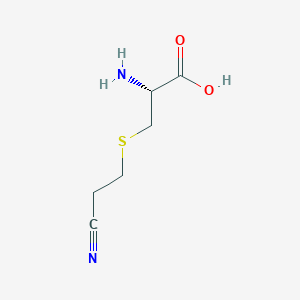
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
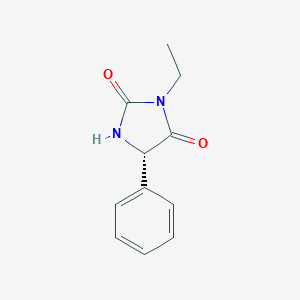
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
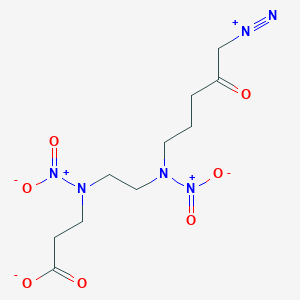
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

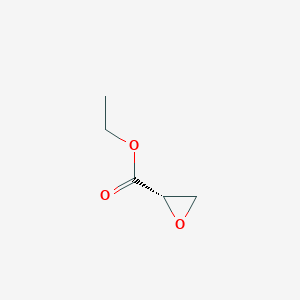
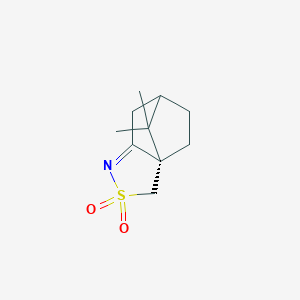
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)